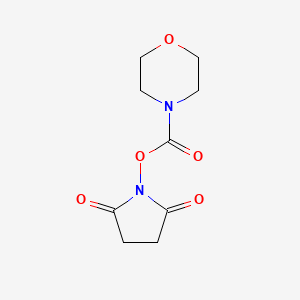
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate typically involves the reaction of morpholine with a suitable pyrrolidinone derivative. One common method includes the use of N-hydroxysuccinimide (NHS) esters, which react with morpholine under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkylated or N-acylated derivatives, while oxidation and reduction reactions produce oxo or hydroxyl derivatives, respectively .
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate exerts its effects involves its ability to form stable covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the NHS ester group, which facilitates the formation of amide bonds with primary amines. The compound can target specific amino acid residues in proteins, leading to modifications that alter their activity and function .
Comparison with Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS ester group and are commonly used in bioconjugation reactions.
N-Succinimidyl Acrylate: Similar in structure, this compound is used as a protein crosslinker.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound is used as a protecting group for amino acids and in the synthesis of biologically active molecules.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is unique due to the presence of both the morpholine and pyrrolidinone rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c12-7-1-2-8(13)11(7)16-9(14)10-3-5-15-6-4-10/h1-6H2 |
InChI Key |
NIFUECPCDJUDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















